molecular formula C20H20N2O2S2 B2527304 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922884-28-4

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2527304
CAS RN: 922884-28-4
M. Wt: 384.51
InChI Key: NTBNQVQMZQMWBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids. For instance, in one study, the acids were converted into corresponding esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the structure of thiazole derivatives. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using this method, revealing that the compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . Similarly, the structures of compounds involving 5-amino-1,3,4-thiadiazol-2-yl groups were established, showing a 'V' shaped molecular arrangement and various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. For example, the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride led to the formation of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, highlighting the role of acetic anhydride in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized using various spectroscopic techniques. NMR, IR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . Density functional theory (DFT) calculations, along with experimental NMR data, provide insights into the electronic structure and properties of these molecules . Additionally, the antioxidant and anti-inflammatory activities of certain thiazole acetamides have been evaluated, demonstrating their potential therapeutic applications .

Scientific Research Applications

Anticancer Applications

Several studies have explored the anticancer potential of thiazolyl acetamide derivatives. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione with 2-chloro-N-(thiazol-2-yl)acetamide compounds demonstrated reasonable anticancer activity against a panel of human tumor cell lines, showing high activity particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, compounds synthesized as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines, highlighting the significance of the benzothiazole and thiazole moieties in anticancer research (Yurttaş et al., 2015).

Anti-inflammatory and Antioxidant Activities

Research has also identified anti-inflammatory and antioxidant properties in related compounds. A study synthesized novel compounds exhibiting both antioxidant and anti-inflammatory activities, suggesting their dual therapeutic potential (Koppireddi et al., 2013). This dual activity underscores the value of thiazole derivatives in developing treatments for diseases where inflammation and oxidative stress play critical roles.

Antimicrobial Activity

The synthesis and evaluation of novel thiazole derivatives have shown significant antimicrobial activities, indicating their potential as antibacterial and antifungal agents. For instance, thiazoles synthesized by incorporating pyrazole moiety exhibited strong anti-bacterial and anti-fungal activities, with specific compounds demonstrating high efficacy against selected microbial strains (Saravanan et al., 2010). These findings suggest a promising avenue for developing new antimicrobial agents based on thiazole chemistry.

properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-4-9-17(14(2)10-13)18-11-26-20(21-18)22-19(23)12-25-16-7-5-15(24-3)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNQVQMZQMWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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